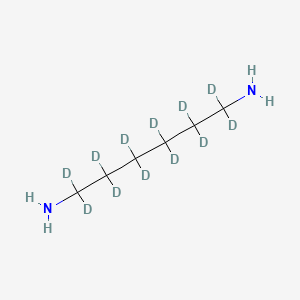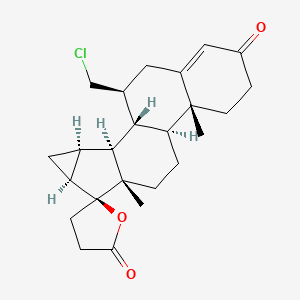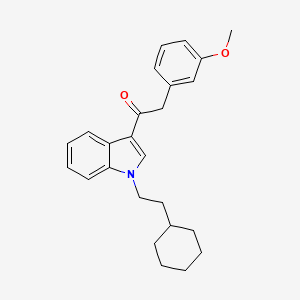
Artoheterophyllin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artoheterophyllin B is a compound with the formula C30H32O7 and a molecular weight of 504.6 . It is a yellow powder and can be isolated from the herbs of Artocarpus heterophyllus .
Molecular Structure Analysis
The chemical name of Artoheterophyllin B is 2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one . Its SMILES representation isCC(=CCC1=C(C2=C(C(=C1O)CC=C(C)C)OC3=C(C2=O ... . Physical And Chemical Properties Analysis
Artoheterophyllin B is a yellow powder with a molecular weight of 504.6 .Aplicaciones Científicas De Investigación
Phytochemical Studies
Artoheterophyllin B is one of the natural products isolated from Artocarpus heterophyllus, a tropical fruit commonly known as the jackfruit tree . It is part of a group of compounds that have attracted researchers’ interest due to their potential pharmaceutical value .
Anti-Inflammatory Applications
Artoheterophyllin B, along with other compounds isolated from A. heterophyllus, has been studied for its potential anti-inflammatory properties . In particular, these compounds have been found to suppress lipopolysaccharide-activated inflammatory responses in murine Raw264.7 macrophages .
Antiviral and Antimalarial Activities
Phytochemicals isolated from A. heterophyllus, including Artoheterophyllin B, have been found to possess potent antiviral and antimalarial activities . This suggests potential applications in the development of new treatments for these diseases.
Mecanismo De Acción
Safety and Hazards
The safety data sheet for Artoheterophyllin B advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,23,31-34H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPJKKUUKHCZPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=CC(=C(C=C4OC3C=C(C)C)O)O)CC=C(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural characterization of Artoheterophyllin B?
A1: Artoheterophyllin B is an isoprenylated flavonoid. [] Unfortunately, the provided abstracts do not contain information about its molecular formula, weight, or spectroscopic data. Further research in chemical databases or publications focusing on its isolation and characterization would be necessary to obtain this information.
Q2: Has Artoheterophyllin B shown any notable biological activity?
A2: While one of the provided research articles highlights Artocarpus heterophyllus as a source of traditional medicine for diabetes treatment and mentions that Artoheterophyllin B might be responsible for the α-glucosidase inhibitory activity observed in mature leaf extracts, [] further research is needed to confirm this hypothesis. The study emphasizing the anti-inflammatory activity of Moracin C does not investigate the bioactivity of Artoheterophyllin B. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

